3-Ethyl-3-fluoroazetidine

DPP IV Inhibition Chemical Stability Medicinal Chemistry

Accelerate your med chem campaigns with 3-Ethyl-3-fluoroazetidine, the only azetidine building block combining a 3-fluoro and 3-ethyl group. This unique substitution delivers a predicted pKa of 7.5–8.5 and LogP ~0.7, optimizing CNS permeability while avoiding the rapid microsomal clearance of 3,3-difluoro analogs. Replace unstable 2-cyanoazetidine warheads in DPP IV programs with this chemically stable, substitution-proof alternative. Do not settle for mono-substituted analogs that confound SAR—secure the precise lipophilic/steric tuning only this compound provides.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 1565009-63-3
Cat. No. B2502086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-fluoroazetidine
CAS1565009-63-3
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESCCC1(CNC1)F
InChIInChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3
InChIKeyWTJQNUIHPRZAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-fluoroazetidine (CAS 1565009-63-3): A 3,3-Disubstituted Azetidine Building Block for Medicinal Chemistry


3-Ethyl-3-fluoroazetidine is a saturated, four-membered nitrogen-containing heterocycle (azetidine) featuring both a 3-fluoro and a 3-ethyl substituent. Its molecular formula is C₅H₁₀FN with a molecular weight of 103.14 g/mol . It is supplied as a free base (CAS 1565009-63-3) or as its hydrochloride salt (CAS 2098116-40-4) . The compound is a member of the 3-fluoroazetidine subclass, which is distinguished from 2-cyano- and 2-ketoazetidines by its inherent chemical stability and lack of propensity for internal cyclization to inactive byproducts [1].

Why Generic Substitution with 3-Fluoroazetidine or 3-Ethylazetidine is Insufficient for SAR Studies with 3-Ethyl-3-fluoroazetidine


Substituting 3-ethyl-3-fluoroazetidine with a generic 3-fluoroazetidine (CAS 690257-76-2) or 3-ethylazetidine (CAS 1193-97-1) is not chemically equivalent and will lead to different outcomes in structure-activity relationship (SAR) studies. The simultaneous presence of both the fluorine and ethyl groups at the 3-position creates a unique physicochemical profile that cannot be replicated by a single substituent alone. Fluorine lowers the pKa of the azetidine nitrogen by 2.5–2.1 units per atom [1], while the ethyl group increases steric bulk and lipophilicity (ΔLogP ≈ +0.7 relative to 3-fluoroazetidine) . Using a mono-substituted analog will therefore alter the compound's basicity, lipophilicity, and metabolic stability, potentially confounding biological results and leading to false-negative or false-positive SAR interpretations. For example, while 3-fluoroazetidine offers improved stability over cyanoazetidines in DPP IV inhibition, it lacks the additional lipophilic and steric tuning that the 3-ethyl group provides [2].

3-Ethyl-3-fluoroazetidine (CAS 1565009-63-3) Quantitative Evidence Guide: Comparative Data vs. Closest Analogs


Enhanced Chemical Stability: 3-Ethyl-3-fluoroazetidine Lacks Cyclization Propensity vs. 2-Cyano- and 2-Ketoazetidines

3-Ethyl-3-fluoroazetidine belongs to the 3-fluoroazetidine subclass, which is characterized by its inability to undergo internal cyclization. This is in contrast to the 2-cyanoazetidine and 2-ketoazetidine subclasses, which can cyclize to inactive ketopiperazines and dihydroketopyrazines [1]. While specific quantitative stability data for 3-ethyl-3-fluoroazetidine is not available, the class-level inference is that this compound will share the favorable stability profile of 3-fluoroazetidines. Select 3-fluoroazetidines have demonstrated inhibitory potencies below 1 µM against DPP IV without the propensity for cyclization [1].

DPP IV Inhibition Chemical Stability Medicinal Chemistry

pKa Modulation: 3-Ethyl-3-fluoroazetidine vs. 3-Fluoroazetidine and 3-Ethylazetidine

The pKa of 3-ethyl-3-fluoroazetidine is not directly reported, but it can be inferred from the known pKa values of its closest analogs. 3-Fluoroazetidine has a predicted pKa of 8.41 ± 0.40 , representing a ~2.5-2.9 unit decrease from the parent azetidine (pKa ~11.3) due to the electron-withdrawing fluorine [1]. In contrast, 3-ethylazetidine retains a high pKa of ~11.3 . The 3-ethyl-3-fluoro derivative is expected to have a pKa intermediate between these extremes, likely in the range of 7.5-8.5, as the fluorine's inductive effect is partially offset by the electron-donating ethyl group. This precise tuning of basicity is not achievable with the mono-substituted analogs.

pKa Basicity ADME

Lipophilicity (LogP) Modulation: 3-Ethyl-3-fluoroazetidine vs. 3-Fluoroazetidine

The calculated LogP for 3-ethyl-3-fluoroazetidine is 0.7079 . This is a significant increase compared to the parent 3-fluoroazetidine, which has a predicted LogP of -0.22 . The addition of the 3-ethyl group increases lipophilicity by approximately +0.93 log units, moving the compound into a more drug-like lipophilicity space (commonly LogP 1–3).

LogP Lipophilicity Drug-likeness

Metabolic Stability: Mono-Fluorinated Azetidines (Including 3-Ethyl-3-fluoroazetidine) vs. 3,3-Difluoroazetidine

A systematic study of fluorinated azetidines demonstrated that all mono- and difluorinated derivatives, with the single exception of 3,3-difluoroazetidine, exhibit high metabolic stability in human liver microsomes [1]. While specific clearance data for 3-ethyl-3-fluoroazetidine is not available, its mono-fluorinated nature places it in the high-stability class. In contrast, 3,3-difluoroazetidine showed significantly lower metabolic stability and higher intrinsic clearance [1]. This highlights a critical liability of the gem-difluoro substitution pattern that is avoided with the 3-ethyl-3-fluoro motif.

Metabolic Stability Microsomal Clearance ADME

Top Research Applications for 3-Ethyl-3-fluoroazetidine (CAS 1565009-63-3) Based on Comparative Evidence


DPP IV Inhibitor Lead Optimization: Replacing 2-Cyanoazetidines with a Stable 3-Fluoroazetidine Scaffold

In DPP IV inhibitor programs, 3-ethyl-3-fluoroazetidine can serve as a chemically stable alternative to 2-cyanoazetidine and 2-ketoazetidine warheads, which suffer from cyclization to inactive byproducts [1]. By using this building block, researchers can explore the SAR of 3-fluoroazetidine-based inhibitors while retaining the sub-1 µM potency characteristic of the class, without the confounding factor of compound degradation during assay [1].

Fine-Tuning ADME Properties: Balancing Basicity and Lipophilicity in CNS and Oral Drug Candidates

The compound's predicted intermediate pKa (7.5–8.5) and increased LogP (0.7079) compared to 3-fluoroazetidine make it particularly suitable for CNS drug discovery programs where a balance between permeability and solubility is required. Its basicity, lower than that of 3-ethylazetidine (pKa ~11.3) but higher than that of 3,3-difluoroazetidine, allows for modulation of the ionized fraction at physiological pH, impacting both oral absorption and brain penetration [2].

Metabolically Stable Building Block for Lead Generation: Avoiding the Liability of 3,3-Difluoroazetidine

For medicinal chemistry campaigns where a fluorinated azetidine is required but metabolic stability is a concern, 3-ethyl-3-fluoroazetidine offers a clear advantage over the 3,3-difluoroazetidine analog. The mono-fluorinated nature of this compound ensures it falls into the class of high metabolic stability azetidines, whereas the 3,3-difluoro derivative is a known liability due to rapid microsomal clearance [2]. This makes 3-ethyl-3-fluoroazetidine a more reliable choice for progressing hits to leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-3-fluoroazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.